acides biliaires, alcools et dérivés
Bile acids, a class of naturally occurring amphipathic molecules derived from cholesterol, play crucial roles in the digestion and absorption of lipids. They are produced primarily by the liver and stored in the gallbladder for release into the small intestine during fat digestion. Bile acids exist in various forms such as cholic acid, deoxycholic acid, and chenodeoxycholic acid, which can be isolated or synthesized with modifications to form derivatives.
Bile alcohols, on the other hand, are intermediates in bile acid biosynthesis. They include 3α-hydroxy-5β-cholan-24-oic acid and its metabolites. These molecules serve as essential precursors for the formation of various bile acids.
Derivatives of bile acids and alcohols have also been extensively studied for their potential therapeutic applications in treating conditions such as cholestatic liver diseases, cholesterol gallstone disease, and certain types of cancer. Their modifications can enhance solubility, stability, or biological activity, making them valuable tools in pharmaceutical development.

Structure | Nom chimique | CAS | Le MF |
---|---|---|---|
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Cholan-24-oic acid,3-(acetyloxy)-, (3a,5b)- | 4057-84-5 | C26H42O4 |
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(20S)-4α,14-Dimethyl-5α-cholesta-8,24-diene-3,22-dione | 30311-57-0 | C29H44O2 |
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Cholan-24-oic acid,7-(acetyloxy)-3,12-dioxo-, methyl ester, (5b,7a)- | 60354-42-9 | C27H40O6 |
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Cholan-24-oic acid | 25312-65-6 | C24H40O2 |
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3-Oxo-4,6-choladien-24-oic Acid | 88179-71-9 | C24H34O3 |
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Cholan-24-oic acid,3,7-dioxo-, methyl ester, (5b)- | 7753-72-2 | C25H38O4 |
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7,7-Azo-3-a,12-a-dihydroxycholanic Acid | 86992-52-1 | C24H38N2O4 |
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Methyl-3-keto-5b-cholan-24-oate | 1173-32-6 | C25H40O3 |
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5beta-Cholan-24-oic acid, 3alpha-hydroxy-12-oxo-, methyl ester, acetate | 5143-55-5 | C27H42O5 |
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5.β.-cholanic Acid, Ethyl Ester | 5795-90-4 | C26H44O2 |
Littérature connexe
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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